molecular formula C13H14N4O3S B11456480 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide

Cat. No.: B11456480
M. Wt: 306.34 g/mol
InChI Key: ZXGLVPJFQSCNPK-UHFFFAOYSA-N
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Description

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-(2-methyl-4-nitrophenyl)acetamide involves its interaction with biological targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Properties

Molecular Formula

C13H14N4O3S

Molecular Weight

306.34 g/mol

IUPAC Name

2-(1-methylimidazol-2-yl)sulfanyl-N-(2-methyl-4-nitrophenyl)acetamide

InChI

InChI=1S/C13H14N4O3S/c1-9-7-10(17(19)20)3-4-11(9)15-12(18)8-21-13-14-5-6-16(13)2/h3-7H,8H2,1-2H3,(H,15,18)

InChI Key

ZXGLVPJFQSCNPK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)CSC2=NC=CN2C

Origin of Product

United States

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